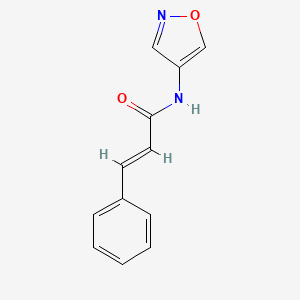
N-(isoxazol-4-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(isoxazol-4-yl)cinnamamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are known for their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by 1H, 13C NMR and mass spectral data . The isoxazole ring is an important part of the molecule, which is an azole with an oxygen atom bonded to a nitrogen atom .Chemical Reactions Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Aplicaciones Científicas De Investigación
Antitubercular Activity
N-(isoxazol-4-yl)cinnamamide derivatives have been investigated for their potential in treating tuberculosis. Patel and Telvekar (2014) explored a series of these compounds, finding that certain derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).
Antifungal Properties
A study by Chen et al. (2019) demonstrated the antifungal capabilities of cinnamamide derivatives. They synthesized various derivatives and evaluated their effectiveness against Pseudoperonspera cubensis, with some compounds showing significant fungicidal activity (Chen et al., 2019).
Synthesis and Chemical Properties
Harada, Yano, and Obora (2013) discussed the importance of cinnamamides in medicinal chemistry, focusing on their synthesis methods. They highlighted the challenges in efficient synthesis and proposed improved methods for creating these compounds (Harada, Yano, & Obora, 2013).
Plant Growth Regulation
Ridwan et al. (2018) identified a new cinnamamide from the mushroom Pholiota lubrica, demonstrating its ability to influence plant growth. This cinnamamide was found to affect the growth of lettuce, suggesting its potential as a plant growth regulator (Ridwan et al., 2018).
Pharmacological Advances
The pharmacological significance of cinnamamides has been extensively reviewed by Gaikwad, Nanduri, and Madhavi (2019), who discussed the occurrence of the cinnamamide scaffold in various therapeutic agents and its potential in drug development (Gaikwad, Nanduri, & Madhavi, 2019).
Repellent Properties
Gurney et al. (1996) explored the use of cinnamamide as a non-lethal repellent against rodents. They found that cinnamamide effectively deterred feeding in certain species, suggesting its utility in pest control (Gurney, Watkins, Gill, & Cowan, 1996).
Nervous System Disorders
Gunia-Krzyżak et al. (2015) reviewed the structure-activity relationships of cinnamamide derivatives, particularly their therapeutic potential in treating central and peripheral nervous system disorders. Their study highlighted the diverse activities of these compounds in various nervous system models (Gunia-Krzyżak et al., 2015).
Crystallographic Studies and Anticonvulsant Activity
Żesławska et al. (2017) conducted crystallographic studies of N-substituted cinnamamide derivatives, examining their potential anticonvulsant activities. Their research provides insights into the structure-activity relationship of these compounds (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2017).
Enhancing Antibiotic Efficacy
Radix et al. (2018) evaluated N,N'-disubstituted cinnamamide derivatives for their ability to potentiate the activity of ciprofloxacin against Staphylococcus aureus strains. Their findings indicate the potential of these compounds in enhancing antibiotic efficacy (Radix et al., 2018).
Direcciones Futuras
Isoxazoles, including “N-(isoxazol-4-yl)cinnamamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new anti-influenza agents with a new mechanism of action , and exploring the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Propiedades
IUPAC Name |
(E)-N-(1,2-oxazol-4-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-11-8-13-16-9-11)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZVAIAXOLIRRN-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)
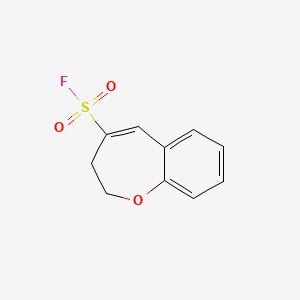
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)
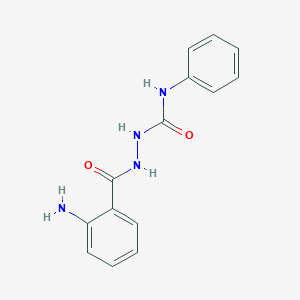
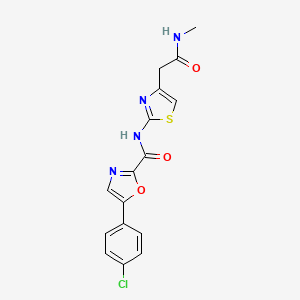
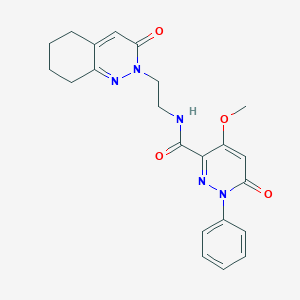
![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)
![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)

![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)

